

Introduction: A Bifunctional Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Carboxynaphthalene-1-boronic acid

Cat. No.: B1592723

[Get Quote](#)

In the landscape of modern medicinal chemistry and materials science, the demand for versatile, high-utility building blocks is perpetual. **4-Carboxynaphthalene-1-boronic acid** emerges as a distinguished reagent, embodying a powerful trifecta of chemical functionalities: a rigid naphthalene scaffold, a reactive boronic acid moiety, and a versatile carboxylic acid handle. This unique combination allows for orthogonal chemical modifications, positioning it as a strategic intermediate in the synthesis of complex molecular architectures.

The naphthalene core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents due to its favorable interactions with biological targets.[1][2][3] The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which provides an efficient route to C-C bond formation.[4][5][6] Simultaneously, the carboxylic acid function serves as a classical anchor for a myriad of transformations, including the formation of amides, esters, and other derivatives, crucial for modulating physicochemical properties and exploring structure-activity relationships (SAR).

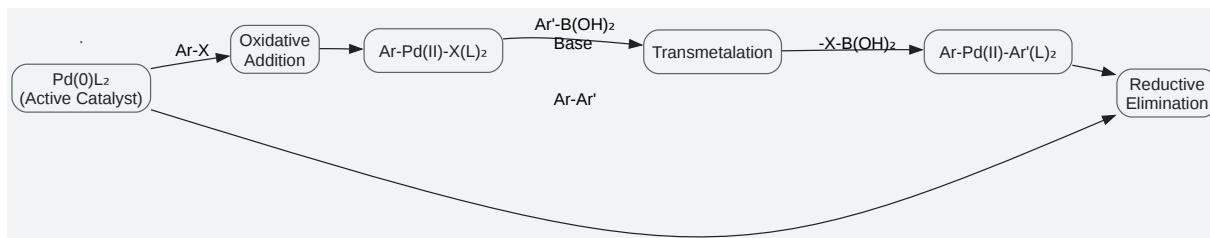
This guide provides an in-depth exploration of **4-Carboxynaphthalene-1-boronic acid** for researchers, scientists, and drug development professionals. We will delve into its chemical properties, reactivity, core applications, and field-proven methodologies, offering a causal understanding of its utility in advanced chemical synthesis.

Physicochemical & Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. All quantitative data are summarized below for clarity and rapid reference.

Property	Value	Source
CAS Number	332398-57-9	[7] [8] [9]
Molecular Formula	C ₁₁ H ₉ BO ₄	[7]
Molecular Weight	216.00 g/mol	[7]
IUPAC Name	4-borononaphthalene-1-carboxylic acid	[7] [10] [11]
Synonyms	4-Borono-1-naphthoic acid, 4-Carboxy-1-naphthylboronic acid	[7] [8] [10]
Appearance	Yellow-green solid	[9]
Boiling Point	502 °C at 760 mmHg	[9]
Density	1.422 g/cm ³	[9]
Refractive Index	1.676	[9] [12]
Storage Condition	Store in Refrigerator (2 to 8 °C), under an inert atmosphere.	[9] [12]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are essential for structure verification and purity assessment. While raw spectra are available from commercial suppliers and databases, a representative understanding of the ¹¹B NMR is particularly insightful.[\[13\]](#) The boronic acid moiety typically exhibits a broad signal in the ¹¹B NMR spectrum, characteristic of a trigonal planar, sp²-hybridized boron atom, which shifts upon formation of a tetrahedral boronate complex.[\[14\]](#)


Reactivity and Mechanistic Considerations

The synthetic power of **4-Carboxynaphthalene-1-boronic acid** lies in the distinct and addressable reactivity of its functional groups.

The Boronic Acid Moiety: A Gateway to C-C Bonds

Boronic acids are Lewis acids that are exceptionally useful in organic synthesis, primarily due to their stability, low toxicity, and participation in the Suzuki-Miyaura cross-coupling reaction.^[5] [15] The key to this reaction is the transmetalation step, where the organic group (the naphthalenyl moiety) is transferred from the boron atom to the palladium catalyst. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex, enhancing the rate of transmetalation.^{[5][16]}

The general catalytic cycle is a foundational concept for any researcher employing this reagent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. 4-Carboxynaphthalene-1-boronic acid | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. hurawalhi.com [hurawalhi.com]
- 10. 4-Carboxynaphthalene-1-boronic acid, 95% | Fisher Scientific [fishersci.ca]
- 11. bocsci.com [bocsci.com]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
- 13. 4-Carboxynaphthalene-1-boronic acid(332398-57-9) 1H NMR spectrum [chemicalbook.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Boronic acid - Wikipedia [en.wikipedia.org]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Bifunctional Scaffold for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592723#4-carboxynaphthalene-1-boronic-acid-cas-number-332398-57-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com